1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid is a heterocyclic compound that features a piperidine ring and a dihydropyridazine moiety. This compound is characterized by its unique structural elements, which include a carbonyl group and a carboxylic acid group, making it a subject of interest in medicinal chemistry and organic synthesis.
This compound can be synthesized through various methods, including hydrothermal reactions and microbial hydroxylation processes. Its structural components are derived from simpler precursors, such as pyridine derivatives and piperidine.
1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It falls within the broader category of pyridazine derivatives, which are known for their biological activity and potential applications in pharmaceuticals.
The synthesis of 1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid can be achieved through several methods:
The hydrothermal method employs simple equipment and yields over 80% efficiency, while microbial methods offer regiospecific hydroxylation, enhancing the compound's functionalization potential.
The molecular structure of 1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid includes:
The molecular formula is , with a molecular weight of approximately 250.25 g/mol. The compound exhibits specific crystallographic parameters that indicate stability and low thermal stress during synthesis .
1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid can undergo various chemical reactions:
These reactions are facilitated by appropriate solvents and catalysts, allowing for diverse synthetic pathways to modify the compound's structure for specific applications.
The mechanism of action involves interactions with biological targets. The compound may act as an enzyme inhibitor by binding to active sites on enzymes, thus preventing substrate interaction. Additionally, it may modulate receptor activity within cellular pathways, impacting various physiological processes. The exact molecular targets depend on the specific biological context in which the compound is studied.
Relevant data includes melting points and solubility metrics that are crucial for practical applications in pharmaceuticals .
1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid is utilized primarily in:
Its diverse reactivity makes it suitable for various chemical transformations aimed at developing new drugs or agricultural chemicals .
Heterocyclic compounds represent a cornerstone of modern pharmaceutical design, with over 85% of biologically active chemical entities incorporating these versatile ring systems [1]. Their structural diversity enables precise modulation of key drug properties, including solubility, lipophilicity, hydrogen bonding capacity, and overall bioavailability. Nitrogen-containing heterocycles—particularly pyridines, pyrimidines, and pyridazines—dominate medicinal chemistry portfolios due to their favorable electronic characteristics, robust synthetic accessibility, and ability to engage biological targets through multiple binding modes. Among these, the 6-oxo-1,6-dihydropyridazine scaffold has emerged as a privileged structure in drug discovery, serving as a bioisostere for carboxylic acids and participating in critical hydrogen-bonding interactions within enzyme active sites. This scaffold’s synthetic versatility allows for strategic decoration at multiple positions, facilitating the optimization of pharmacokinetic and pharmacodynamic profiles in lead compounds [1] [10].
The molecular architecture of 1-(6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid integrates two pharmaceutically significant heterocyclic motifs: a 6-oxo-1,6-dihydropyridazine ring and a piperidine-2-carboxylic acid unit. This hybrid structure (Molecular Formula: C₁₁H₁₃N₃O₄; Molecular Weight: 251.24 g/mol) exhibits distinctive physicochemical and spatial properties that enhance its potential as a drug scaffold [4] [5] [8]:
Table 1: Key Molecular Descriptors of 1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic Acid
Molecular Feature | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₃N₃O₄ | Defines elemental composition |
Molecular Weight | 251.24 g/mol | Impacts pharmacokinetics & permeability |
SMILES | O=C(C1N(C(C(C=C2)=NNC2=O)=O)CCCC1)O | Encodes 2D structure for cheminformatics |
Hydrogen Bond Donors | 2 (NH, COOH) | Facilitates target binding & solubility |
Hydrogen Bond Acceptors | 5 (C=O, N, COO⁻) | Enhances target engagement & solvation |
Rotatable Bonds | 4 | Influences conformational flexibility |
Chiral Centers | 1 (Piperidine C2) | Enables enantioselective interactions |
This hybrid system exhibits zwitterionic potential under physiological conditions: The pyridazine ring can exist in a lactam-lactim tautomeric equilibrium, while the piperidine carboxylic acid may ionize. This amphoteric character enhances solubility in aqueous environments—a critical feature for drug absorption and distribution [3] [4]. Computational studies predict a moderate collision cross-section (CCS) of 154.8 Ų for the [M+H]+ adduct, suggesting favorable membrane permeability [4]. The molecule’s dual hydrogen-bonding capacity (2 donors, 5 acceptors) supports target recognition while maintaining a molecular weight below 300 Da, aligning with Lipinski’s criteria for drug-likeness [5] [8].
The therapeutic exploration of 6-oxo-1,6-dihydropyridazine derivatives has evolved through three distinct phases, driven by advances in synthetic methodology and target identification:
Table 2: Evolution of Key 6-Oxo-1,6-dihydropyridazine Derivatives in Drug Discovery
Compound Class | Therapeutic Target | Key Structural Features | Achievement/Activity |
---|---|---|---|
6-oxo-1,6-dihydropyridines | CDK5/p25 | C3-C4 Diaryl substitutions | IC₅₀ <100 nM; Neuroprotective effects |
5-Hydroxy-6-oxopyrimidine carboxamides | HIV-1 Integrase | C5-OH; C4-Carboxamide; Chelating triad | Overcame Raltegravir resistance |
Diphenyl pyridazine carboxylates (J27) | JNK2 (NF-κB/MAPK pathway) | C3,C4-Diphenyl; Carboxamide/carboxylate | IL-6 IC₅₀ = 0.22 μM; Sepsis protection |
Pyridazine-Piperidine hybrids | Multi-target applications | Piperidine-2-carboxylic acid conjugation | Enhanced solubility & chiral control |
The synthetic accessibility of these hybrids is evidenced by commercial availability as ISO-certified intermediates (purity ≥95%), enabling rapid analog exploration [8]. Recent pharmacological studies demonstrate scaffold versatility in target engagement: The pyridazine ring can coordinate transition metals in metalloenzymes, while the piperidine carboxylic acid mimics endogenous amino acids or carboxylate-containing metabolites. This dual functionality positions 1-(6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid as a promising scaffold for polypharmacology, particularly in diseases requiring simultaneous modulation of inflammatory, infectious, and oncogenic pathways [1] [2] [4]. The scaffold’s progression reflects a broader trend in medicinal chemistry toward three-dimensional, chiral heterocyclic architectures with improved target selectivity and reduced off-target effects compared to flat, aromatic systems [1] [7].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3